molecular formula C19H10Cl2N6Na2O7S2 B8235423 disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate

Cat. No.: B8235423
M. Wt: 615.3 g/mol
InChI Key: GLNYHOSOIRWXSB-UHFFFAOYSA-L
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Description

Disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate is a complex organic compound primarily used as a reactive dye. This compound is known for its vibrant color properties and is widely utilized in the textile industry for dyeing and printing purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate involves multiple steps. The process typically starts with the diazotization of aniline derivatives, followed by coupling with naphthalene derivatives.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes maintaining specific temperatures, pH levels, and reaction times to optimize the production .

Chemical Reactions Analysis

Types of Reactions

Disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different colored compounds, while substitution reactions can result in modified dyes with altered properties .

Scientific Research Applications

Disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong covalent bonds with substrates. The triazine ring acts as a reactive site, allowing the compound to bind to various fibers and materials. This binding is facilitated by the formation of covalent bonds between the triazine ring and nucleophilic groups on the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its ability to form strong covalent bonds with substrates makes it highly effective as a reactive dye .

Properties

IUPAC Name

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,26H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNYHOSOIRWXSB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C2C(=CC3=C(C2=O)C(=CC(=C3)S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN=C2C(=CC3=C(C2=O)C(=CC(=C3)S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2N6Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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